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Compound of Interest

5-Bromo-2-methoxypyridine-3-
Compound Name:
carbaldehyde

Cat. No.: B111024

Compound: 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS Number: 103058-87-3[1]
Molecular Formula: C7HeBrNO2 Molecular Weight: 216.03 g/mol [1]

Introduction: This technical guide provides a comprehensive overview of the spectral data for 5-
Bromo-2-methoxypyridine-3-carbaldehyde, a valuable building block in pharmaceutical and
agrochemical research. Due to the limited availability of publicly accessible experimental
spectral data for this specific compound, this document presents predicted spectral information
derived from computational chemistry models. These predictions offer valuable insights for
researchers in confirming the structure and purity of synthesized samples. Additionally,
detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methoxypyridine-3-carbaldehyde.
This data was generated using established computational prediction algorithms.

Table 1: Predicted 'H NMR Spectral Data

(Solvent: CDCIs, Reference: TMS at 0.00 ppm)
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Chemical Shift (6, ppm) Multiplicity Assighment

~10.25 Singlet (s) Aldehyde proton (-CHO)
~8.45 Doublet (d) Pyridine H-6

~8.20 Doublet (d) Pyridine H-4

~4.10 Singlet (s) Methoxy protons (-OCHs3)

Note: The predicted coupling constant between H-4 and H-6 is expected to be small (~2-3 Hz).

Table 2: Predicted **C NMR Spectral Data

(Solvent: CDCls, Reference: CDCls at 77.16 ppm)

Chemical Shift (6, ppm)

Assignment

~189.0 Aldehyde Carbonyl (C=0)
~163.0 C-2 (C-OCHs)

~152.0 C-6

~145.0 C-4

~125.0 C-3 (C-CHO)

~115.0 C-5 (C-Br)

~54.0 Methoxy Carbon (-OCHs)

Table 3: Predicted Infrared (IR) Spectral Data
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Frequency Range (cm™?) Vibration Type Functional Group

3050 - 3150 C-H Stretch Aromatic (Pyridine Ring)
2850 - 2950 C-H Stretch Aliphatic (-OCHs)

~2820, ~2720 C-H Stretch Aldehyde (Fermi doublets)
1690 - 1715 C=0 Stretch Aldehyde

1550 - 1600 C=C & C=N Stretch Aromatic (Pyridine Ring)
1250 - 1300 C-O Stretch Aryl Ether

1000 - 1100 C-O Stretch Aryl Ether

600 - 800 C-Br Stretch Aryl Bromide

Table 4: Predicted Mass Spectrometry (MS) Data

(lonization Mode: Electron lonization - EI)

m/z Interpretation

915/217 Molecular lon [M]* (Characteristic bromine
isotope pattern)

214/216 [M-H]*+

186/188 [M-CHO]*

172/174 [M-CHsO]* or [M-C2Hs0]*

136 [M-Br]*

108 [M-Br-COJ*

Experimental Protocols

The following are generalized methodologies for acquiring the spectral data for a compound

such as 5-Bromo-2-methoxypyridine-3-carbaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of the purified compound for *H NMR (20-30 mg for 3C
NMR).

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCIls3) in a5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle agitation or vortexing may be applied.
e 1H NMR Acquisition (400 MHz Spectrometer):

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).

o Spectral Width: 0-12 ppm.

o Relaxation Delay: 1-2 seconds.

o Referencing: Calibrate the spectrum to the residual solvent peak (CDCls at 7.26 ppm) or
an internal standard (e.g., TMS at 0.00 ppm).

e 13C NMR Acquisition (100 MHz Spectrometer):

o Pulse Program: Standard proton-decoupled pulse sequence.

[e]

Number of Scans: 1024-4096 (or more, due to the low natural abundance of 13C).

o

Spectral Width: 0-220 ppm.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Referencing: Calibrate the spectrum to the solvent peak (CDCIls at 77.16 ppm).

Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure using the
instrument's pressure arm.

e FT-IR Acquisition:

[¢]

Technique: ATR-FTIR.

o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~2.

o Number of Scans: 16-32.

o Collect a background spectrum of the clean, empty ATR crystal before running the sample
spectrum. The instrument software will automatically ratio the sample spectrum to the
background.

Mass Spectrometry (MS)

e Sample Preparation (GC-MS):

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent
(e.g., Dichloromethane or Ethyl Acetate).

o GC-MS Acquisition:

o

lonization Mode: Electron lonization (EI) at 70 eV.

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

GC Column: A suitable capillary column (e.g., DB-5ms).

[¢]

Temperature Program: Develop a temperature gradient to ensure separation from
impurities and solvent (e.qg., start at 50°C, ramp to 250°C at 10°C/min).
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o Mass Range: Scan from m/z 40 to 300 to detect the molecular ion and relevant fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a
synthesized chemical compound using various spectroscopic techniques.

Workflow for Compound Spectral Analysis
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Caption: General workflow for spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b111024?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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